2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE
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Overview
Description
2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is a chemical compound that belongs to the class of benzamides Benzamides are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE typically involves the condensation of 2,5-dichlorobenzoic acid with tetrahydrofuran-2-ylmethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere . The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
Uniqueness
2,5-DICHLORO-N-[(OXOLAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the tetrahydrofuran-2-ylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other dichlorobenzamide derivatives and contributes to its specific applications and effects.
Properties
Molecular Formula |
C12H13Cl2NO2 |
---|---|
Molecular Weight |
274.14 g/mol |
IUPAC Name |
2,5-dichloro-N-(oxolan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H13Cl2NO2/c13-8-3-4-11(14)10(6-8)12(16)15-7-9-2-1-5-17-9/h3-4,6,9H,1-2,5,7H2,(H,15,16) |
InChI Key |
VZGQPEWUNFQTLQ-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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